An In-depth Technical Guide to Tropine-3-thiol (CAS 908266-48-8): A Key Intermediate in Modern Antibiotic Synthesis
An In-depth Technical Guide to Tropine-3-thiol (CAS 908266-48-8): A Key Intermediate in Modern Antibiotic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Crucial Building Block
Tropine-3-thiol, with the CAS number 908266-48-8, is a sulfur-containing derivative of tropine, a bicyclic organic compound that forms the core structure of a class of alkaloids with significant pharmacological applications. While tropane alkaloids have a long history in medicine, Tropine-3-thiol has gained prominence in recent years as a vital intermediate in the synthesis of novel antibiotics, most notably Retapamulin. Its unique structural features, combining the rigid tropane scaffold with a reactive thiol group, make it a valuable tool for medicinal chemists aiming to develop new therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Tropine-3-thiol, with a focus on its role in the development of the pleuromutilin antibiotic, Retapamulin.
Physicochemical Properties and Structural Elucidation
Tropine-3-thiol is typically handled as its hydrochloride salt to improve stability and ease of handling. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 908266-48-8 (hydrochloride) | N/A |
| Molecular Formula | C₈H₁₆ClNOS | N/A |
| Molecular Weight | 193.74 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 239-241 °C | N/A |
| Storage | Store at 2-8°C under an inert atmosphere | N/A |
The structure of Tropine-3-thiol features the characteristic 8-methyl-8-azabicyclo[3.2.1]octane core of tropine, with a thiol (-SH) group at the 3-position. This thiol group is the key to its utility in synthetic chemistry, acting as a potent nucleophile in various reactions.
The Pivotal Role of Tropine-3-thiol in the Synthesis of Retapamulin
The primary and most significant application of Tropine-3-thiol is as a key building block in the semi-synthesis of Retapamulin, a topical antibiotic belonging to the pleuromutilin class.[1] Pleuromutilins are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] Retapamulin is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
The synthesis of Retapamulin involves the nucleophilic substitution of a leaving group on a pleuromutilin derivative with the thiol group of Tropine-3-thiol. This reaction attaches the tropane moiety to the pleuromutilin core, a critical modification for its antibiotic activity and pharmacological properties.
Proposed Reaction Mechanism: Nucleophilic Substitution
The reaction proceeds via a standard SN2 mechanism. The thiol group of Tropine-3-thiol, a strong nucleophile, attacks the carbon atom bearing a good leaving group (such as a tosylate or mesylate) on the pleuromutilin backbone. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.
Caption: Proposed SN2 mechanism for Retapamulin synthesis.
Experimental Protocols
While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be extrapolated from available patent literature.
Proposed Synthesis of Tropine-3-thiol from Tropinone
A plausible synthetic route to Tropine-3-thiol starts from the readily available tropinone. This multi-step process involves the reduction of the ketone, activation of the resulting alcohol, and subsequent nucleophilic substitution with a thiolating agent.
Step 1: Reduction of Tropinone to Tropine
Tropinone is reduced to tropine using a standard reducing agent such as sodium borohydride (NaBH₄). The stereochemistry of the reduction is crucial, favoring the formation of the endo-alcohol (tropine).
Step 2: Activation of the Hydroxyl Group
The hydroxyl group of tropine is converted into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.
Step 3: Nucleophilic Substitution with a Thiolating Agent
The tropine mesylate or tosylate is then reacted with a source of sulfur, such as sodium hydrosulfide (NaSH) or thioacetic acid followed by hydrolysis, to introduce the thiol group via an SN2 reaction. This step proceeds with an inversion of stereochemistry.
Caption: Proposed synthetic workflow for Tropine-3-thiol.
Synthesis of Retapamulin from Pleuromutilin Tosylate and Tropine-3-thiol
The following is a generalized protocol based on information from patent literature.[3]
Materials:
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Pleuromutilin tosylate
-
Tropine-3-thiol hydrochloride
-
Triethylamine (TEA) or another suitable base
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Anhydrous solvent (e.g., Toluene, Methyl isobutyl ketone)
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Nitrogen or Argon gas for inert atmosphere
Procedure:
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To a reaction vessel under an inert atmosphere, add Tropine-3-thiol hydrochloride and the anhydrous solvent.
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Add the base (e.g., triethylamine) to the mixture and stir until the Tropine-3-thiol hydrochloride is fully dissolved and deprotonated.
-
In a separate vessel, dissolve Pleuromutilin tosylate in the anhydrous solvent.
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Slowly add the Pleuromutilin tosylate solution to the Tropine-3-thiolate solution at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
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Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and crystallization.
Mechanism of Action of Retapamulin: The Role of the Tropine-3-thiol Moiety
Retapamulin exerts its antibacterial effect by inhibiting bacterial protein synthesis.[2] It binds to a unique site on the 50S subunit of the bacterial ribosome, specifically interacting with ribosomal protein L3 and the peptidyl transferase center.[4] This binding action blocks the P-site and prevents the normal formation of active 50S ribosomal subunits, thereby halting peptide chain elongation.[5] The tropine-3-thiol derived side chain of Retapamulin plays a crucial role in its binding to the ribosomal target, contributing to its high potency and specific mode of action.
Conclusion and Future Perspectives
Tropine-3-thiol has established itself as a cornerstone in the synthesis of the modern antibiotic Retapamulin. Its unique chemical structure, featuring a reactive thiol group on a rigid tropane scaffold, allows for its efficient incorporation into complex molecules, leading to the development of potent therapeutic agents. The synthetic pathways and reaction mechanisms outlined in this guide provide a framework for understanding the chemistry of Tropine-3-thiol and its application in drug discovery. As the challenge of antibiotic resistance continues to grow, the development of novel synthetic strategies and the exploration of new applications for versatile building blocks like Tropine-3-thiol will remain a critical area of research for the scientific community.
References
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- Kálai, T., et al. (2021). The Very First Modification of Pleuromutilin and Lefamulin by Photoinitiated Radical Addition Reactions—Synthesis and Antibacterial Studies. International Journal of Molecular Sciences, 22(15), 8235.
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